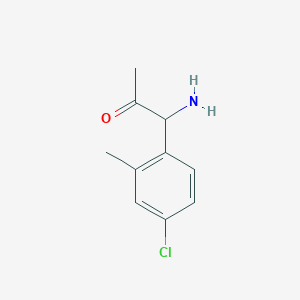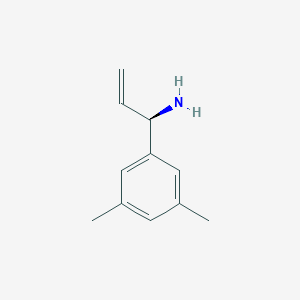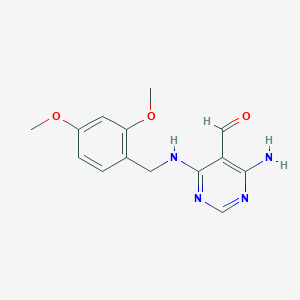
4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological significance
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzylamine with 4,6-dichloropyrimidine-5-carbaldehyde under basic conditions. The reaction proceeds through nucleophilic substitution, followed by amination to introduce the amino group at the 4-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of anticancer and antiviral agents due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites .
Comparación Con Compuestos Similares
4-Amino-2,6-dimethoxypyrimidine: Shares the pyrimidine core but lacks the benzylamino group.
4-Amino-6-arylaminopyrimidine-5-carbaldehyde: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 4-Amino-6-((2,4-dimethoxybenzyl)amino)pyrimidine-5-carbaldehyde is unique due to the presence of both the dimethoxybenzyl and amino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H16N4O3 |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
4-amino-6-[(2,4-dimethoxyphenyl)methylamino]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H16N4O3/c1-20-10-4-3-9(12(5-10)21-2)6-16-14-11(7-19)13(15)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H3,15,16,17,18) |
Clave InChI |
BIVFUXHZVCYQOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=NC=NC(=C2C=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
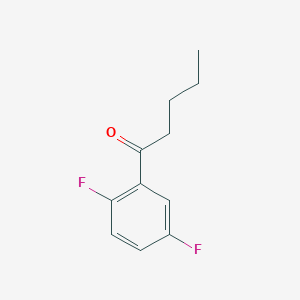
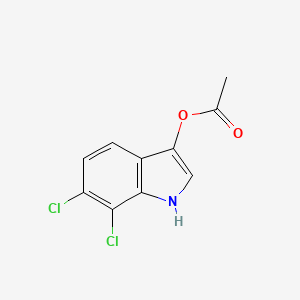
![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
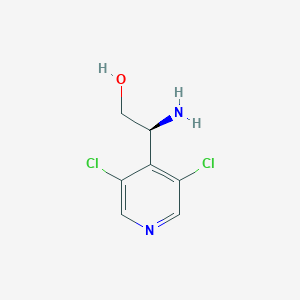

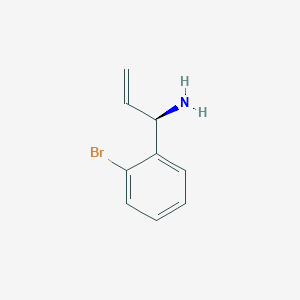



![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)
